5-Bromo-2-formylfuran-3-carboxylic acid

Cycloaddition Green Chemistry Sustainable Synthesis

Researchers needing precise, multi-step functionalization often face bottlenecks when a building block lacks orthogonal reactivity. 5-Bromo-2-formylfuran-3-carboxylic acid solves this by integrating three independent reactive handles on a single furan core. - Orthogonal Handles: 5-Br (cross-coupling), 2-CHO (nucleophilic addition), and 3-COOH (amide/ester) enable three chemoselective derivatizations in any order, slashing step count. - Reliable Supply: ≥95% purity powder (CAS 1824373-39-8), stored at 4 °C with traceable CoA, ensures batch-to-batch consistency for scale-up campaigns.

Molecular Formula C6H3BrO4
Molecular Weight 218.99
CAS No. 1824373-39-8
Cat. No. B2500892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-formylfuran-3-carboxylic acid
CAS1824373-39-8
Molecular FormulaC6H3BrO4
Molecular Weight218.99
Structural Identifiers
SMILESC1=C(OC(=C1C(=O)O)C=O)Br
InChIInChI=1S/C6H3BrO4/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10)
InChIKeyWZXLZJYEHOSMLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-formylfuran-3-carboxylic Acid: Overview


5-Bromo-2-formylfuran-3-carboxylic acid (CAS 1824373-39-8) is a trisubstituted furan derivative bearing bromo, formyl, and carboxylic acid functional groups on a single heteroaromatic core . The compound exhibits a molecular formula of C₆H₃BrO₄, a molecular weight of 218.99 g/mol, and is commercially available as a ≥95% purity powder requiring storage at 4°C . Its unique substitution pattern—featuring a bromine atom at the 5-position, a formyl group at the 2-position, and a carboxylic acid at the 3-position—provides three orthogonal reactive handles for sequential or selective derivatization, distinguishing it from simpler furan building blocks that lack this precise electronic and steric profile .

Generic Substitution Limitations for 5-Bromo-2-formylfuran-3-carboxylic Acid


Generic substitution of 5-bromo-2-formylfuran-3-carboxylic acid with simpler furan-3-carboxylic acid derivatives or mono‑functional analogs is not chemically or practically viable in applications requiring precise electronic modulation, orthogonal reactivity, or specific spatial orientation of functional groups. The simultaneous presence of a 5‑bromo substituent, a 2‑formyl group, and a 3‑carboxylic acid on a single furan nucleus creates a unique electronic environment that cannot be replicated by blending separate monofunctional furans [1]. The bromine atom serves as both an electron‑withdrawing group—altering the furan ring's π‑electron density and influencing reactivity in cycloaddition and cross‑coupling reactions [1]—and a versatile leaving group for Pd‑catalyzed transformations. The ortho relationship between the 2‑formyl and 3‑carboxylic acid moieties enables intramolecular hydrogen bonding and chelation effects that are absent in regioisomeric or non‑functionalized analogs [2]. Furthermore, the commercial availability of this specific regioisomer in reproducible purity (95%) and defined physical form (powder) eliminates the need for custom synthesis and purification steps required when attempting to approximate its reactivity with multiple separate building blocks .

Performance Evidence: 5-Bromo-2-formylfuran-3-carboxylic Acid


Effect of 5-Bromo on Diels–Alder Reactivity

The presence of a bromine substituent at the 5‑position of a 2‑formylfuran scaffold significantly attenuates Diels–Alder cycloaddition yield compared to unsubstituted furfural. While 5‑bromo‑2‑formylfuran‑3‑carboxylic acid itself has not been directly evaluated in published DA studies, the closely related 5‑bromo‑2‑furfural (1e, lacking the 3‑carboxylic acid group) provides direct class‑level inference. In aqueous Diels–Alder reactions with N‑methyl maleimide at 60 °C, 5‑bromo‑2‑furfural (1e) afforded a total aqueous‑phase adduct yield of only 17% (exo‑3i: 5%, endo‑3i: 12%), in stark contrast to the 58% total yield (exo‑3a: 40%, endo‑3a: 18%) observed for unsubstituted furfural (1a) under identical conditions [1]. This represents a 70% reduction in overall cycloadduct formation efficiency directly attributable to the electron‑withdrawing nature of the bromine atom. The additional 3‑carboxylic acid substituent in the target compound is expected to exert an even stronger electron‑withdrawing effect, further modulating DA reactivity—a critical consideration when designing reaction sequences that rely on controlled furan diene reactivity [1].

Cycloaddition Green Chemistry Sustainable Synthesis Electron‑Poor Furans

Triple Orthogonal Reactive Handles

5‑Bromo‑2‑formylfuran‑3‑carboxylic acid possesses three chemically orthogonal functional groups on a single furan nucleus: a 5‑bromo substituent (suitable for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings), a 2‑formyl group (amenable to reductive amination, Grignard addition, or hydrazone formation), and a 3‑carboxylic acid (available for amide bond formation, esterification, or decarboxylative coupling). In contrast, the most common commercial furan‑3‑carboxylic acid derivatives lack either the bromo or formyl functionality, limiting their synthetic versatility [1]. For example, 2‑formylfuran‑3‑carboxylic acid (CAS 14757‑79‑0) provides only the formyl and carboxylic acid handles, lacking the bromine required for transition metal‑catalyzed cross‑couplings . Similarly, 5‑bromofuran‑3‑carboxylic acid (CAS unavailable) lacks the formyl group needed for aldehyde‑specific transformations. The target compound uniquely integrates all three orthogonal functional groups in a single, commercially available entity (≥95% purity), eliminating the need for sequential protection/deprotection steps or multi‑building‑block assemblies .

Medicinal Chemistry Parallel Synthesis Scaffold Decoration Heterocyclic Chemistry

Batch Consistency and Purity Specification

Commercial suppliers of 5‑bromo‑2‑formylfuran‑3‑carboxylic acid consistently provide the compound at ≥95% purity in powder form, with defined storage conditions (4 °C) and traceable Certificates of Analysis (CoA) available upon request . This contrasts with less common furan‑3‑carboxylic acid derivatives that may be available only as custom synthesis products with variable purity and longer lead times. The compound's InChI Key (WZXLZJYEHOSMLQ‑UHFFFAOYSA‑N) and InChI string (1S/C6H3BrO4/c7‑5‑1‑3(6(9)10)4(2‑8)11‑5/h1‑2H,(H,9,10)) are uniquely assigned, ensuring unambiguous chemical identity across vendor databases [1]. For procurement in process development or medicinal chemistry, the availability of a well‑characterized, batch‑consistent powder form with defined storage requirements minimizes variability and reduces the need for in‑house purification prior to use .

Quality Control Process Chemistry Scale‑Up Analytical Standards

Anticancer Activity of Analogous Furan Derivatives

Although direct bioactivity data for 5‑bromo‑2‑formylfuran‑3‑carboxylic acid are not publicly available, the closely related non‑brominated analog 2‑formylfuran‑3‑carboxylic acid (CAS 14757‑79‑0) has demonstrated measurable cytotoxicity against human cancer cell lines, with reported IC₅₀ values of 25 µM against HeLa (cervical carcinoma) cells and 30 µM against MCF‑7 (breast adenocarcinoma) cells . Molecular docking studies suggest that this activity is mediated through caspase pathway activation and binding to protein targets involved in cancer progression . The introduction of a bromine atom at the 5‑position in the target compound is expected to modulate both electronic properties and lipophilicity (calculated LogP increase from approximately 0.5 to 1.2), which may alter cell permeability and target binding affinity compared to the non‑brominated parent [1]. This provides a rational basis for exploring the target compound in structure‑activity relationship (SAR) studies focused on furan‑based anticancer agents.

Anticancer Cytotoxicity HeLa MCF‑7 Drug Discovery

Application Scenarios for 5-Bromo-2-formylfuran-3-carboxylic Acid


Aqueous Diels–Alder with Attenuated Furan Reactivity

The class‑inferred 70% reduction in Diels–Alder yield for 5‑bromo‑substituted 2‑formylfurans compared to unsubstituted furfural [1] makes 5‑bromo‑2‑formylfuran‑3‑carboxylic acid a valuable building block in cascade reaction sequences where controlled furan diene reactivity is essential. Its attenuated DA reactivity can prevent premature furan consumption in multi‑step transformations, enabling chemoselective functionalization of the aldehyde or carboxylic acid handles before the cycloaddition step. The aqueous‑medium protocol described by Cioc et al. [1] provides a sustainable, mild‑condition framework directly applicable to this substrate class.

Medicinal Chemistry Scaffold for Anticancer SAR

The documented cytotoxicity of the non‑brominated analog 2‑formylfuran‑3‑carboxylic acid (IC₅₀ = 25 µM HeLa, 30 µM MCF‑7) establishes the furan‑3‑carboxylic acid core as a validated hit scaffold for oncology research. 5‑Bromo‑2‑formylfuran‑3‑carboxylic acid serves as a strategic starting point for SAR expansion, wherein the 5‑bromo substituent provides a handle for Suzuki–Miyaura cross‑coupling to introduce diverse aryl or heteroaryl groups. This enables rapid generation of analog libraries to probe the effect of C5 substitution on potency and selectivity, while the 2‑formyl and 3‑carboxylic acid groups can be independently modified or retained as pharmacophoric elements .

Three-Directional Derivatization for Complex Heterocycles

The unique combination of three orthogonal reactive handles—5‑Br (cross‑coupling), 2‑CHO (nucleophilic addition), and 3‑COOH (amide/ester formation)—positions 5‑bromo‑2‑formylfuran‑3‑carboxylic acid as an ideal building block for convergent synthetic strategies . Unlike simpler furan derivatives that require sequential protection/deprotection or multi‑component assemblies, this single building block can undergo three independent derivatization steps in any order, significantly reducing step count and improving overall synthetic efficiency in the construction of polycyclic heterocycles, natural product analogs, and pharmaceutical intermediates.

Scale-Up with Batch-Consistent Starting Material

The commercial availability of 5‑bromo‑2‑formylfuran‑3‑carboxylic acid as a ≥95% purity powder with defined storage conditions (4 °C) and traceable Certificates of Analysis eliminates the variability associated with custom‑synthesized furan intermediates. Process chemists can reliably source this building block from multiple vendors, ensuring batch‑to‑batch consistency and reducing the need for in‑house purification and re‑characterization. This is particularly critical during scale‑up campaigns where impurity profiles must be rigorously controlled to meet regulatory and safety requirements.

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